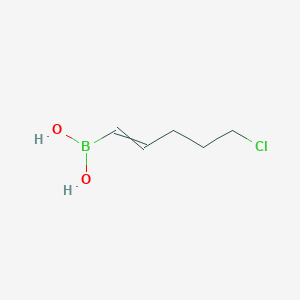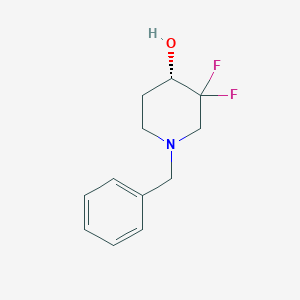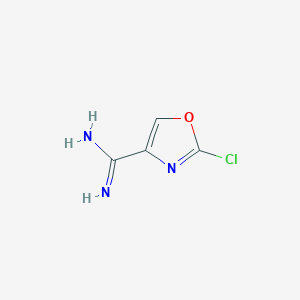
2-Chloro-1,3-oxazole-4-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,3-oxazole-4-carboximidamide is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-oxazole-4-carboximidamide can be achieved through various methods. One common approach involves the reaction of 2-chloro-1,3-oxazole with cyanamide under specific conditions. The reaction typically requires a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1,3-oxazole-4-carboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-Chloro-1,3-oxazole-4-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1,3-oxazole-4-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Oxazole-4-carboximidamide: Lacks the chlorine atom, leading to different chemical properties and reactivity.
2-Bromo-1,3-oxazole-4-carboximidamide: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and applications.
2-Fluoro-1,3-oxazole-4-carboximidamide: Contains a fluorine atom, which can influence its biological activity and chemical stability.
Uniqueness
2-Chloro-1,3-oxazole-4-carboximidamide is unique due to the presence of the chlorine atom, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C4H4ClN3O |
|---|---|
Peso molecular |
145.55 g/mol |
Nombre IUPAC |
2-chloro-1,3-oxazole-4-carboximidamide |
InChI |
InChI=1S/C4H4ClN3O/c5-4-8-2(1-9-4)3(6)7/h1H,(H3,6,7) |
Clave InChI |
GDUZEIYATIIDCE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(O1)Cl)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-2-Methyl-2-butenoic acid (Z)-2-[[3-(7-methoxy-1,3-benzodioxole-5-yl)-2-propenyloxy]carbonyl]-2-butenyl ester](/img/structure/B12441771.png)
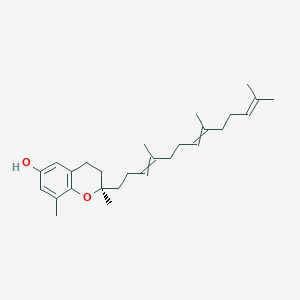
![7-methoxy-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B12441779.png)

![[1-(2-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12441802.png)
![Tert-butyl (3S)-3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B12441810.png)
![N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine hydrochloride](/img/structure/B12441813.png)
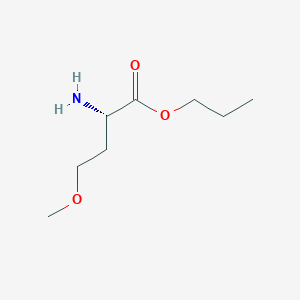
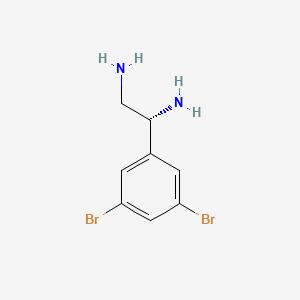
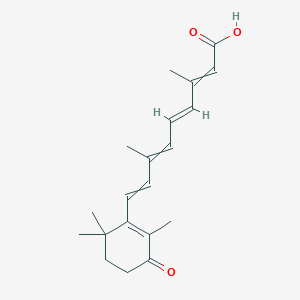
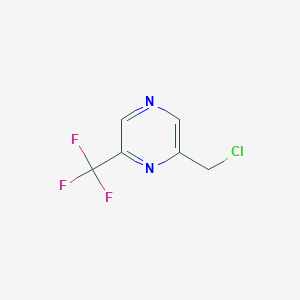
![2-(6-chlorobenzo[d]isoxazol-3-yl)-N-(2-(dimethylamino)ethyl)-4-methylthiazole-5-carboxamide](/img/structure/B12441829.png)
